(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2097068-46-5
VCID: VC11658955
InChI: InChI=1S/C10H11N3S.2ClH/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H
SMILES: C1=CC=C(C=C1)NC2=NC(=CS2)CN.Cl.Cl
Molecular Formula: C10H13Cl2N3S
Molecular Weight: 278.20 g/mol

(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride

CAS No.: 2097068-46-5

Cat. No.: VC11658955

Molecular Formula: C10H13Cl2N3S

Molecular Weight: 278.20 g/mol

* For research use only. Not for human or veterinary use.

(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride - 2097068-46-5

Specification

CAS No. 2097068-46-5
Molecular Formula C10H13Cl2N3S
Molecular Weight 278.20 g/mol
IUPAC Name 4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine;dihydrochloride
Standard InChI InChI=1S/C10H11N3S.2ClH/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H
Standard InChI Key UEVHYWJJFDMYID-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=NC(=CS2)CN.Cl.Cl
Canonical SMILES C1=CC=C(C=C1)NC2=NC(=CS2)CN.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The molecular formula of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride is C₁₀H₁₃Cl₂N₃S, with a molecular weight of 290.21 g/mol. The IUPAC name is [4-(aminomethyl)-1,3-thiazol-2-yl]phenylamine dihydrochloride, reflecting its two protonated amine groups bound to hydrochloric acid .

Key Structural Features:

  • Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • Aminomethyl substituent: A -CH₂NH₂ group attached to the thiazole ring at position 4.

  • Phenylamine group: A benzene ring linked to the thiazole via an amine group at position 2.

Physical and Chemical Properties

PropertyValue/DescriptionSource
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in polar solvents (e.g., water, DMSO)
Melting PointNot explicitly reported (analogues: 150–200°C)
Storage ConditionsSealed, dry, room temperature

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of thiazole derivatives typically involves cyclization or coupling reactions. For (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride, a plausible route includes:

  • Thiazole Ring Formation:

    • Reaction of thiourea with α-haloketones or α-haloaldehydes to form the thiazole core .

  • Aminomethylation:

    • Introduction of the -CH₂NH₂ group via Mannich reaction or reductive amination .

  • Coupling with Phenylamine:

    • Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the phenylamine group .

  • Salt Formation:

    • Treatment with hydrochloric acid to yield the dihydrochloride salt .

Example Protocol (Adapted from ):

  • Step 1: Protect the primary amine of 4-(chloromethyl)thiazol-2-amine using Boc anhydride.

  • Step 2: Couple with phenylamine derivatives under basic conditions (NaH or K₂CO₃).

  • Step 3: Deprotect the Boc group using HCl in 1,4-dioxane.

  • Step 4: Precipitate the dihydrochloride salt via acidification.

Pharmacological and Industrial Applications

Antibacterial Activity

Thiazole derivatives are known for their antibacterial properties. In a study on structurally similar compounds, 4-(alkoxymethyl)thiazol-2-amine derivatives exhibited inhibitory effects against Staphylococcus aureus (MRSA), with MIC values ranging from 2–16 μg/mL . The aminomethyl group enhances membrane permeability, potentiating activity against Gram-positive pathogens .

Hazard CategoryDescriptionSource
Acute ToxicityHarmful if inhaled, ingested, or absorbed through skin
Skin/IrritationCauses skin and eye irritation
Environmental ImpactNot fully characterized; avoid water contamination

Future Directions and Research Gaps

  • Toxicological Studies: No data exist on chronic exposure or carcinogenicity .

  • Structure-Activity Relationships (SAR): Optimizing the aminomethyl group could enhance selectivity and potency .

  • Scalable Synthesis: Current methods require refinement for industrial-scale production .

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